2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
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Description
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H12BrN3OS and its molecular weight is 326.21. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structure, which includes a bromophenyl group and a thioether linkage, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₅H₁₈BrN₃OS
- Molecular Weight : 384.3 g/mol
- CAS Number : 1206988-47-7
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to form hydrogen bonds and participate in π-stacking interactions, which may enhance binding affinity to biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including this compound. The following table summarizes the antimicrobial activity against various bacterial strains:
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 16.69 | Moderate |
Escherichia coli | 8.33 | Good |
Bacillus subtilis | 4.69 | Good |
Pseudomonas aeruginosa | 13.40 | Moderate |
These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has also been investigated using various cancer cell lines. The compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, yielding the following results:
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MCF7 (Breast Cancer) | 12.5 | High |
The IC50 value indicates that the compound has significant cytotoxic effects on breast cancer cells, suggesting its potential as a lead compound for further drug development .
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing derivatives of imidazole, researchers synthesized several compounds related to this compound. These derivatives were evaluated for their antimicrobial and anticancer activities, demonstrating a correlation between structural modifications and enhanced biological effects .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of this compound with target proteins. These studies indicated that the thioether moiety plays a crucial role in enhancing binding affinity, which is essential for its antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-16-10(8-2-4-9(13)5-3-8)6-15-12(16)18-7-11(14)17/h2-6H,7H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKABTDSJUAEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.